Phenylsulfonyl derivative 2
Description
Phenylsulfonyl derivative 2, specifically 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, is a recently synthesized compound with notable photophysical properties. Its synthesis involves a two-chamber reactor (Supplementary Figure S1), with structural confirmation via NMR, UV-Vis spectroscopy, and GC-MS data . The compound features a benzoxazole core linked to a fluorosulfonyloxy-substituted phenyl group, enabling unique electronic transitions. Applications extend to cellular function analysis and chemophysical sensing, positioning it as a versatile tool in biomedical and materials science research .
Properties
Molecular Formula |
C23H27N3O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(4-benzoyl-2,3-dihydro-1,4-benzothiazin-6-yl)-4-pyrrolidin-1-ylbutanamide |
InChI |
InChI=1S/C23H27N3O2S/c27-22(9-6-14-25-12-4-5-13-25)24-19-10-11-21-20(17-19)26(15-16-29-21)23(28)18-7-2-1-3-8-18/h1-3,7-8,10-11,17H,4-6,9,12-16H2,(H,24,27) |
InChI Key |
NSMKNQYJLDRTTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC(=O)NC2=CC3=C(C=C2)SCCN3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenylsulfonyl derivative 2 typically involves the introduction of a phenylsulfonyl group into a precursor molecule. One common method is the sulfonamidation reaction, where a sulfonyl chloride reacts with an amine in the presence of a base such as triethylamine. For example, the reaction of benzenesulfonyl chloride with an appropriate amine in dichloromethane at room temperature can yield the desired phenylsulfonyl derivative .
Industrial Production Methods: Industrial production of phenylsulfonyl derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: Phenylsulfonyl derivative 2 undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions, such as halogenation and alkylation, can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or alkylated phenylsulfonyl derivatives.
Scientific Research Applications
Phenylsulfonyl derivative 2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of C-C and C-X bonds.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of phenylsulfonyl derivative 2 involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of enzymes by forming covalent bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to its inhibition . The pathways involved often include the formation of stable adducts with nucleophilic amino acid residues such as cysteine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Selectivity
Phenylsulfonyl derivatives exhibit varying regioselectivity and reactivity depending on their core structures:
- Derivative 2 demonstrates high photostability, critical for fluorescence applications .
- In contrast, phenylsulfonyl derivative 14 () showed 71% yield but 1:1 isomer ratio in cycloadditions, indicating poor regioselectivity compared to münchnone-based analogs .
- Benzimidazole derivative 6 () achieved high antimicrobial activity despite low synthetic selectivity, highlighting a trade-off between reactivity and functional efficacy .
Physicochemical and Ecological Considerations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing phenylsulfonyl derivative 2, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: Synthesis typically involves sulfonation of precursor molecules using benzenesulfonyl chloride under basic conditions (e.g., N-methylmorpholine in dichloromethane). Optimization includes adjusting solvent polarity (e.g., THF vs. toluene), temperature, and stoichiometry of reagents. For example, Tsai’s group achieved selective sulfonation by varying substituents (F, Cl, NO₂) on the phenyl ring, monitored via HPLC for purity . Yield improvements (e.g., 86% in cyclization steps) were achieved using DIBAL-H in toluene for selective reductions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer: Key techniques include:
- ¹H/¹³C-NMR : Identify proton environments (e.g., sulfonyl-adjacent CH₂ groups at δ 3.5–4.0 ppm) and aromatic substituents.
- FT-IR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
- Elemental analysis : Validate empirical formulas (e.g., C₁₄H₁₁NO₂S).
- HPLC : Assess purity (>95% required for biological assays). Data interpretation requires cross-referencing with synthetic intermediates and control spectra .
Q. How is the antibacterial activity of this compound evaluated against gram-positive and gram-negative bacteria, and what are the standard protocols?
- Methodological Answer: Antibacterial testing follows CLSI guidelines using broth microdilution. Minimum inhibitory concentrations (MICs) are determined against Staphylococcus aureus (gram-positive) and E. coli (gram-negative). Compounds (7a–7e) are dissolved in DMSO and diluted in Mueller-Hinton broth. Activity is compared to ciprofloxacin (MIC ≤ 2 µg/mL). Note: Substituents like NO₂ enhance activity against Proteus spp. but may reduce solubility .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking be applied to predict the reactivity or biological targets of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites (e.g., sulfonyl group’s electron-withdrawing effect). Molecular docking (e.g., AutoDock Vina) models interactions with bacterial enzyme targets (e.g., dihydrofolate reductase). For instance, derivatives with para-substituted halogens showed higher binding affinity (−9.2 kcal/mol) in silico, aligning with experimental MIC trends .
Q. What strategies resolve contradictions in biological activity data across different studies on phenylsulfonyl derivatives?
- Methodological Answer: Discrepancies (e.g., variable MICs against Klebsiella) arise from assay conditions (e.g., inoculum size, growth media). Mitigation strategies include:
- Standardizing protocols (CLSI vs. in-house methods).
- Cross-testing compounds with divergent substituents (e.g., Tsai’s F vs. OMe derivatives).
- Validating via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Q. What are the mechanistic implications of using phenylsulfonyl derivatives like the Davis reagent in stereoselective synthesis?
- Methodological Answer: The Davis reagent (2-(phenylsulfonyl)-3-phenyl-oxaziridine) enables enantioselective epoxidation and hydroxylation via radical intermediates. Its sulfonyl group stabilizes transition states, directing stereochemistry. For example, cerium(III)-mediated reductions yield cyclopentenols with >90% enantiomeric excess, critical for chiral drug intermediates .
Q. How does modifying substituents on the phenylsulfonyl group affect the photophysical properties and solid-state packing of derivatives?
- Methodological Answer: Substituents alter π-π stacking and conformation. For 1-(4-(phenylsulfonyl)phenyl)pyrene, crystal polymorphs (B vs. G) exhibit sky-blue (λₑₘ = 470 nm) or green (λₑₘ = 510 nm) emission due to varying dimeric pyrene arrangements. X-ray crystallography and TD-DFT modeling correlate substituent polarity with excimer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
